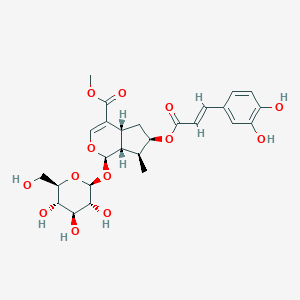
7-Caffeoylloganin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Caffeoylloganin is a naturally occurring compound found in various plants, including coffee beans and olive leaves. This compound has gained significant attention due to its potential pharmacological properties, including antioxidant, anti-inflammatory, and anti-cancer effects.
Applications De Recherche Scientifique
7-Caffeoylloganin has been extensively studied for its potential pharmacological properties. It has been shown to have antioxidant, anti-inflammatory, and anti-cancer effects in various in vitro and in vivo studies. Additionally, 7-Caffeoylloganin has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
The mechanism of action of 7-Caffeoylloganin is not fully understood. However, it has been suggested that its pharmacological effects may be due to its ability to scavenge free radicals and reduce oxidative stress. Additionally, 7-Caffeoylloganin has been found to inhibit the activity of pro-inflammatory enzymes and cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
Studies have shown that 7-Caffeoylloganin has various biochemical and physiological effects. It has been found to reduce oxidative stress, inhibit inflammation, and induce apoptosis in cancer cells. Additionally, 7-Caffeoylloganin has been found to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 7-Caffeoylloganin in lab experiments is its relatively low toxicity. Additionally, it can be easily synthesized in the laboratory, making it readily available for research purposes. However, one limitation of using 7-Caffeoylloganin in lab experiments is its poor solubility in water, which may limit its bioavailability and efficacy.
Orientations Futures
There are several future directions for research on 7-Caffeoylloganin. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration route for 7-Caffeoylloganin in these conditions. Additionally, more research is needed to fully understand the mechanism of action of 7-Caffeoylloganin and its potential pharmacological effects in other disease states.
Méthodes De Synthèse
7-Caffeoylloganin can be synthesized through various methods, including enzymatic and chemical synthesis. The enzymatic synthesis of 7-Caffeoylloganin involves the use of hydroxycinnamoyl-CoA ligases, while the chemical synthesis involves the reaction of caffeic acid with loganin. Both methods have been successfully used to produce 7-Caffeoylloganin in the laboratory.
Propriétés
Numéro CAS |
139051-14-2 |
|---|---|
Nom du produit |
7-Caffeoylloganin |
Formule moléculaire |
C26H32O13 |
Poids moléculaire |
552.5 g/mol |
Nom IUPAC |
methyl (1R,4aR,6R,7S,7aR)-6-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate |
InChI |
InChI=1S/C26H32O13/c1-11-17(37-19(30)6-4-12-3-5-15(28)16(29)7-12)8-13-14(24(34)35-2)10-36-25(20(11)13)39-26-23(33)22(32)21(31)18(9-27)38-26/h3-7,10-11,13,17-18,20-23,25-29,31-33H,8-9H2,1-2H3/b6-4+/t11-,13+,17-,18-,20+,21-,22+,23-,25-,26+/m1/s1 |
Clé InChI |
KIHORLJRBOKKJE-QWYKAIPVSA-N |
SMILES isomérique |
C[C@@H]1[C@@H](C[C@@H]2[C@H]1[C@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC(=O)/C=C/C4=CC(=C(C=C4)O)O |
SMILES |
CC1C(CC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O |
SMILES canonique |
CC1C(CC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O |
Synonymes |
7-caffeoylloganin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



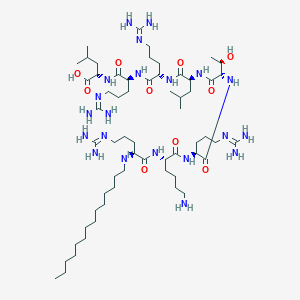
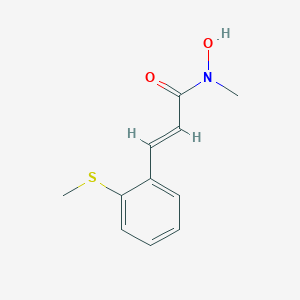
![N-[4-(butyrylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B238658.png)
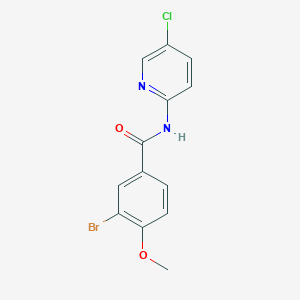
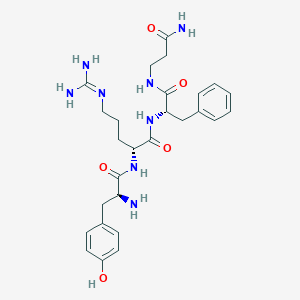
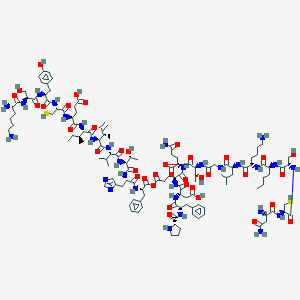
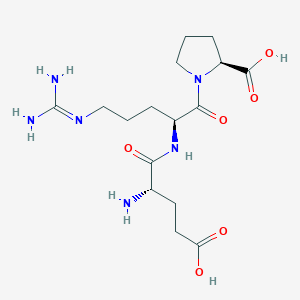
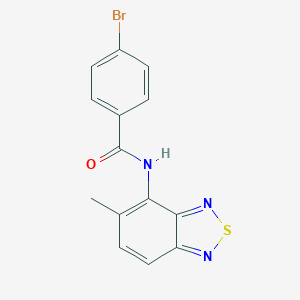
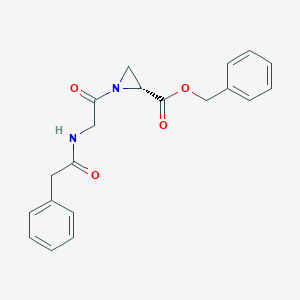
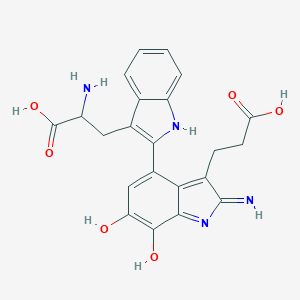
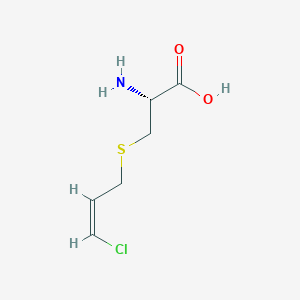
![2-(4-ethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B238700.png)
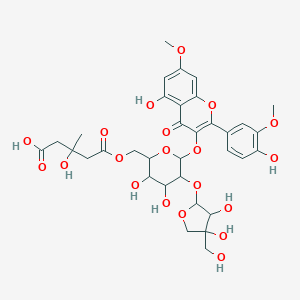
![N-{4-[(3,5-dimethoxybenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B238708.png)